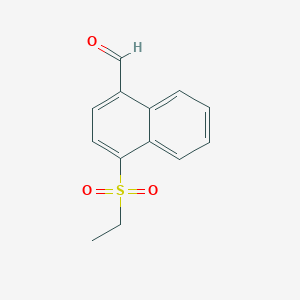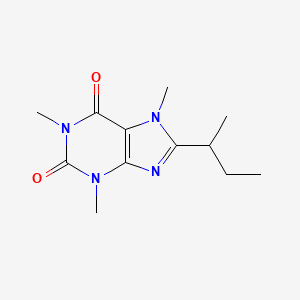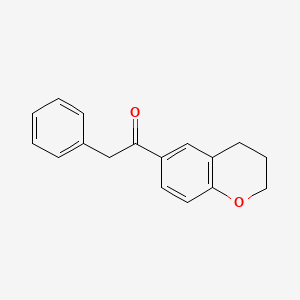
6-Quinoxalinamine, N,5-dimethyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethyl-3-phenylquinoxalin-6-amine is a heterocyclic aromatic amine with the molecular formula C16H15N3. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-3-phenylquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by further functionalization. One common method is the reaction of o-phenylenediamine with 1,2-diketones under acidic or basic conditions to form the quinoxaline core . Subsequent methylation and phenylation steps are carried out to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for N,5-dimethyl-3-phenylquinoxalin-6-amine often focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as using recyclable catalysts and environmentally benign solvents, are increasingly being adopted .
Analyse Des Réactions Chimiques
Types of Reactions
N,5-dimethyl-3-phenylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxaline derivatives with different functional groups, which can exhibit unique biological and chemical properties .
Applications De Recherche Scientifique
N,5-dimethyl-3-phenylquinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,5-dimethyl-3-phenylquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in critical biological processes, leading to therapeutic effects . For example, it may interfere with DNA synthesis or protein function in cancer cells, resulting in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Cinnoline: A related compound with a different arrangement of nitrogen atoms.
Uniqueness
N,5-dimethyl-3-phenylquinoxalin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and phenyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
161697-02-5 |
|---|---|
Formule moléculaire |
C16H15N3 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
N,5-dimethyl-3-phenylquinoxalin-6-amine |
InChI |
InChI=1S/C16H15N3/c1-11-13(17-2)8-9-14-16(11)19-15(10-18-14)12-6-4-3-5-7-12/h3-10,17H,1-2H3 |
Clé InChI |
KBQXIXLXZLYHJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=NC=C(N=C12)C3=CC=CC=C3)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



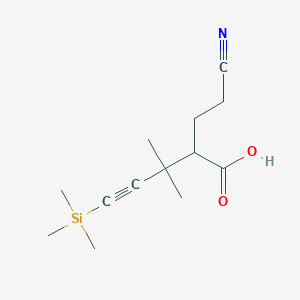

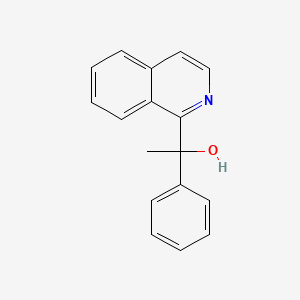
![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)
![6-[(4-methylphenyl)methoxy]-7H-purin-2-amine](/img/structure/B11863673.png)
![6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B11863681.png)

